molecular formula C33H44Cl3N3O2 B608758 LYN-1604 hydrochloride

LYN-1604 hydrochloride

Cat. No.: B608758
M. Wt: 621.1 g/mol
InChI Key: KWFDUNOLEJSFBQ-UHFFFAOYSA-N
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Description

This compound is a piperazine-derived molecule with a complex structure featuring a bis(2-methylpropyl)amino group, a 2,4-dichlorophenyl aromatic ring, and a naphthalen-2-ylmethoxy substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are commonly studied for their pharmacological properties, including antifungal, antipsychotic, and antiparasitic activities .

Properties

IUPAC Name

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFDUNOLEJSFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LYN-1604 (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of 2,4-dichlorophenyl with naphthalen-2-ylmethoxy to form an intermediate compound.

    Introduction of the piperazine ring: The intermediate is then reacted with piperazine to form the core structure of LYN-1604.

    Addition of diisobutylamino group:

Industrial Production Methods

Industrial production of LYN-1604 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

LYN-1604 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .

Major Products

Scientific Research Applications

LYN-1604 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

LYN-1604 (hydrochloride) exerts its effects by activating ULK1, which is a key regulator of autophagy. The activation of ULK1 leads to the formation of the ULK complex (ULK1-mATG13-FIP200-ATG101), which induces autophagy-dependent cell death. This mechanism is particularly effective in triple-negative breast cancer cells, where LYN-1604 induces both autophagy and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on their piperazine core and substituents. Below is a comparative analysis with key compounds:

Compound Name Core Structure Key Substituents Biological Activity Key Differences
Target Compound Piperazine-ethanone Bis(2-methylpropyl)amino, 2,4-dichlorophenyl, naphthalen-2-ylmethoxy Antifungal (inferred) Unique naphthalene group; high lipophilicity
1-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethanone () Piperazine-ethanone Acetyl, 2,4-dichlorophenyl, imidazole, dioxolane Antifungal (e.g., ketoconazole analog) Imidazole pharmacophore; dioxolane ring enhances metabolic stability
1-Piperazineethanol derivatives () Piperazine-ethanol Hydroxypropyl, bis(2-hydroxypropyl)amino Surfactants or drug delivery agents Polar hydroxypropyl groups reduce lipophilicity; lack aromatic pharmacophores

Key Findings:

Pharmacophore Variation: The target compound replaces the imidazole group (common in azole antifungals) with a naphthalen-2-ylmethoxy group. The bis(2-methylpropyl)amino group increases lipophilicity, which could enhance tissue penetration but may raise toxicity concerns compared to hydroxypropyl-substituted piperazines .

Activity and Selectivity :

  • Compounds with dichlorophenyl groups (e.g., ) typically exhibit broad-spectrum antifungal activity. The target compound’s naphthalene group may confer selectivity against specific fungal strains or improve pharmacokinetics .
  • Hydroxypropyl-substituted piperazines () are less likely to cross cell membranes due to their polarity, limiting their use in systemic infections .

Metabolic Stability :

  • The dioxolane ring in ’s compound improves metabolic stability by resisting oxidative degradation. The target compound lacks this feature, suggesting shorter half-life unless stabilized by the naphthalene moiety .

Biological Activity

The compound 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone; hydrochloride , also known as LYN 1604 dihydrochloride, is a complex organic molecule with potential therapeutic applications in neuropharmacology and oncology. Its unique structural features, including a piperazine ring and various aromatic groups, suggest significant biological activity.

Chemical Structure

The chemical structure of LYN 1604 can be summarized as follows:

  • Chemical Formula : C33H44Cl3N3O2
  • Molecular Weight : 590.09 g/mol
  • Structural Components :
    • Piperazine ring
    • Dichlorophenyl group
    • Naphthalenemethoxy moiety

Biological Activity Overview

Preliminary studies indicate that LYN 1604 exhibits notable biological activities, particularly as an agonist for UNC-51-like kinase 1 (ULK1), which plays a crucial role in autophagy and cellular metabolism. The compound's hydrochloride form enhances its solubility and stability, making it suitable for pharmacological applications.

The specific mechanisms through which LYN 1604 exerts its effects include:

  • ULK1 Activation : Promotes autophagy, potentially leading to reduced tumor growth.
  • Neuropharmacological Effects : Potential interactions with neurotransmitter systems, suggesting applications in treating psychiatric disorders.

In Vivo Studies

Recent studies have demonstrated the efficacy of LYN 1604 in various animal models:

  • Tumor Growth Inhibition : In mouse xenograft models, LYN 1604 significantly inhibited tumor growth, indicating its potential as an anticancer agent .
  • Bone Loss Reduction : The compound also showed promise in reducing bone loss in osteoporosis models .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of LYN 1604 against other similar compounds:

Compound NameStructure TypePrimary UseUnique Feature
LYN 1604Piperazine derivativePotential antipsychotic/anticancerUnique combination of naphthalene and dichlorophenyl groups
DuloxetineSNRIDepression/AnxietyDual action on serotonin and norepinephrine
VenlafaxineSNRIDepressionDose-dependent effects on norepinephrine
LurasidoneAtypical antipsychoticSchizophreniaMulti-receptor targeting

Pharmacological Applications

The potential applications of LYN 1604 extend across several therapeutic areas:

  • Neuropharmacology : As a potential treatment for mood disorders due to its interaction with serotonin and norepinephrine pathways.
  • Oncology : Its ability to inhibit tumor growth positions it as a candidate for cancer therapy.

Future Directions for Research

Further investigation is warranted to explore:

  • The detailed mechanism of action at the molecular level.
  • Long-term effects and safety profiles in clinical settings.
  • Potential modifications to enhance efficacy and reduce side effects.

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